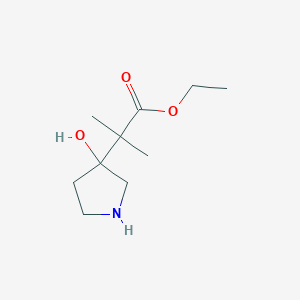
2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule. It contains an ethoxy group (C2H5O-), a methylsulfonyl group (CH3SO2-), and a piperidin-4-yl group (a nitrogen-containing ring structure). These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on its exact structure and the conditions under which it’s used. Generally, amides (like the one in this compound) can undergo reactions like hydrolysis, while sulfonyl groups can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Enzyme Inhibitory Activities : A study by Virk et al. (2018) described the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research highlights the potential application of such compounds in enzyme inhibition (Virk et al., 2018).
Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research suggests the potential use of these compounds in the development of new antibacterial agents (Iqbal et al., 2017).
Application in Electrochemical Applications : Savilov et al. (2016) synthesized a novel ionic liquid with a substituted piperidinium cation for electrochemical applications. This research opens pathways for the use of such compounds in high-voltage ionic applications (Savilov et al., 2016).
Synthesis of Amisulpride : Yuhong et al. (2011) discussed the synthesis of Amisulpride, an antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate. This demonstrates the relevance of such compounds in the pharmaceutical industry for the production of important medications (Yuhong et al., 2011).
Cancer Research : Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. This study indicates the potential therapeutic applications of these compounds in cancer treatment (Eldeeb et al., 2022).
Antimicrobial Studies : Patel et al. (2009) prepared 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and evaluated their antimicrobial activity. This research contributes to the understanding of how these compounds can be used to combat microbial infections (Patel et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .
Propriétés
IUPAC Name |
2-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-17-9-11(14)12-8-10-4-6-13(7-5-10)18(2,15)16/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJXLJWBQZEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)
![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2940091.png)


![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2940095.png)


